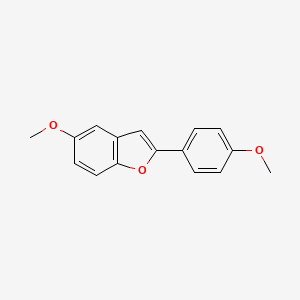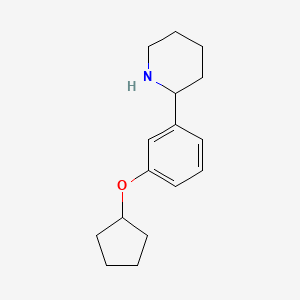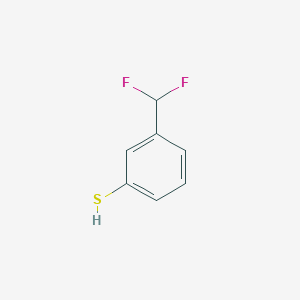
(S)-2-(1-Aminopropyl)benzoicacidhcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1-Aminopropyl)benzoic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminopropyl)benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as (S)-2-bromo-1-phenylpropane.
Nucleophilic Substitution: The starting material undergoes a nucleophilic substitution reaction with an appropriate amine, such as ammonia or a primary amine, to introduce the amino group.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to convert the ester or nitrile group into a carboxylic acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (S)-2-(1-Aminopropyl)benzoic acid hydrochloride in high purity.
Industrial Production Methods
In industrial settings, the production of (S)-2-(1-Aminopropyl)benzoic acid hydrochloride may involve large-scale batch or continuous processes. These methods often utilize automated reactors and advanced purification systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(S)-2-(1-Aminopropyl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or iron (Fe).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
(S)-2-(1-Aminopropyl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including potential drugs for treating neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-2-(1-Aminopropyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-2-(1-Aminopropyl)benzoic acid hydrochloride: The enantiomer of (S)-2-(1-Aminopropyl)benzoic acid hydrochloride with similar chemical properties but different biological activities.
2-(1-Aminopropyl)benzoic acid: The non-chiral version of the compound, lacking the specific stereochemistry.
2-(1-Aminopropyl)benzoic acid methyl ester: A derivative with a methyl ester group instead of the carboxylic acid.
Uniqueness
(S)-2-(1-Aminopropyl)benzoic acid hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and pharmaceutical research.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
2-[(1S)-1-aminopropyl]benzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m0/s1 |
InChIキー |
RYWMDKBZWWSZPI-VIFPVBQESA-N |
異性体SMILES |
CC[C@@H](C1=CC=CC=C1C(=O)O)N |
正規SMILES |
CCC(C1=CC=CC=C1C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052764.png)
![3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052768.png)

![(R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13052789.png)




![Diethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13052811.png)



